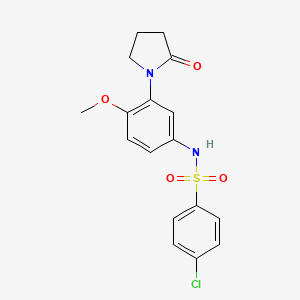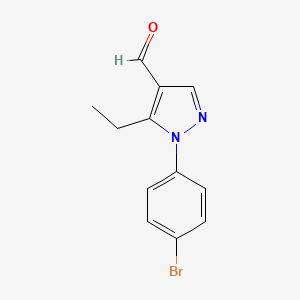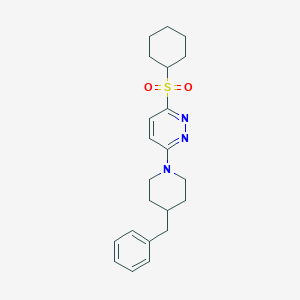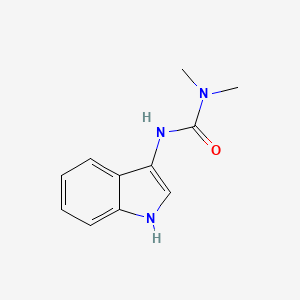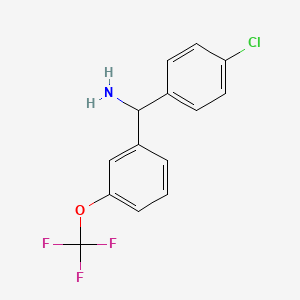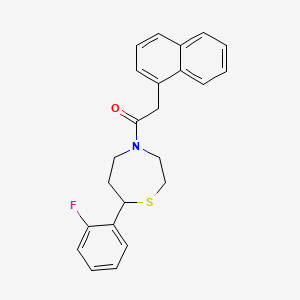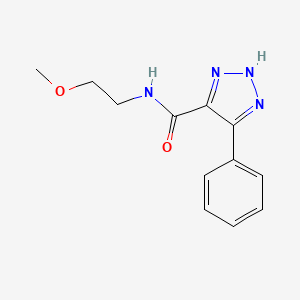
N-(2-methoxyethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring, the attachment of the phenyl group, and the introduction of the carboxamide and 2-methoxyethyl groups . The exact methods would depend on the starting materials and the specific synthetic route chosen by the chemist.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the phenyl ring, and the carboxamide and 2-methoxyethyl groups . The arrangement of these groups in space would depend on the specific ways in which they are connected to each other.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the triazole ring, the phenyl ring, and the carboxamide and 2-methoxyethyl groups . The triazole ring is known to participate in various chemical reactions, especially those involving the nitrogen atoms. The phenyl ring could undergo electrophilic aromatic substitution reactions, and the carboxamide group could be involved in reactions with acids or bases .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by the presence of the triazole ring, the phenyl ring, and the carboxamide and 2-methoxyethyl groups .
Wissenschaftliche Forschungsanwendungen
Supramolecular Organization and Liquid Crystals
One significant area of research involving similar compounds is the study of supramolecular packing motifs, where compounds with structural features akin to N-(2-methoxyethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide show potential in forming π-stacked rods encased in triply helical hydrogen-bonded amide strands. This novel mode of organization suggests potential applications in columnar liquid crystals, highlighting a new pathway for the development of advanced materials with unique electro-optical properties (Lightfoot, Mair, Pritchard, & Warren, 1999).
Synthetic Pathways and Chemical Interactions
Research on related 1H-1,2,3-triazole derivatives has focused on their synthesis and the exploration of their chemical interactions. For instance, studies have delved into the synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide, highlighting the importance of the '5 atoms regulation' and the presence of a long chain capable of forming hydrogen bond donors or acceptors, which is crucial for the chemical activity of such compounds. This research outlines a rapid and high-yield synthetic route for target compounds, optimized through reduction and nucleophilic substitution reactions, potentially applicable to this compound derivatives (Chu, Rao, Zheng, & Xu, 2021).
Anticancer Potential
Derivatives of 1H-1,2,3-triazole have been synthesized and evaluated for their anticancer potential. For example, 2-phenylthiazole-4-carboxamide derivatives have shown significant cytotoxicity against human cancer cell lines, suggesting that modifications at the 4-position by a methoxy group improve activity against certain cancer cells. Such research indicates the potential of this compound and its derivatives in developing new anticancer agents (Aliabadi, Shamsa, Ostad, Emami, Shafiee, Davoodi, & Foroumadi, 2010).
Fluorescent Materials
Research into N-2-aryl-1,2,3-triazoles highlights the development of novel blue-emitting fluorophores, which are synthesized from 2-(5-amino-1H-benzimidazol-2-yl)-5-(N,N-diethylamino)phenol and amino-substituted naphthylsulphonic acids. The photophysical properties of these compounds, including absorption, emission, and quantum yields, suggest the potential of this compound derivatives in applications requiring blue and green fluorescent materials, such as in bioimaging and organic light-emitting diodes (OLEDs) (Padalkar, Lanke, Chemate, & Sekar, 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-5-phenyl-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-18-8-7-13-12(17)11-10(14-16-15-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,17)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJKWQOHEUBSTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NNN=C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
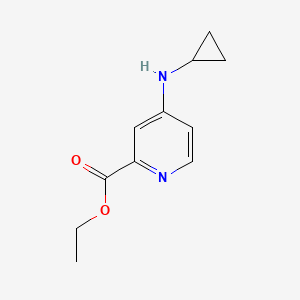
![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B2833927.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2833929.png)

![3-(3-methylthiophen-2-yl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide](/img/structure/B2833935.png)
![ETHYL 4-(4-FLUOROPHENYL)-2-{2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE](/img/structure/B2833938.png)

